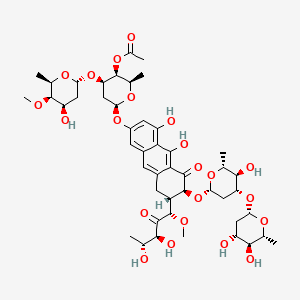
2-Chloropyrimidine hydrochloride
Übersicht
Beschreibung
2-Chloropyrimidine hydrochloride is a chemical compound with the molecular formula C4H3ClN2·HCl. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
From 2-Aminopyrimidine
Procedure: 2-Aminopyrimidine is dissolved in concentrated hydrochloric acid and cooled to 0°C. Sodium nitrite is added dropwise while maintaining the temperature between -15°C to -10°C.
Reaction Conditions: Low temperature (-15°C to -10°C), concentrated hydrochloric acid, sodium nitrite, and sodium hydroxide.
-
From 2-Hydroxypyrimidine Hydrochloride
Reaction Conditions: Phosphorus pentachloride, phosphorus oxychloride.
Industrial Production Methods
Industrial production of 2-chloropyrimidine hydrochloride typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions
-
Cross-Coupling Reactions
Reagents and Conditions: Cobalt-catalyzed cross-coupling reactions with aryl halides.
Major Products: Aryl-substituted pyrimidines.
Wissenschaftliche Forschungsanwendungen
2-Chloropyrimidine hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
-
Chemistry
Synthesis of Novel Compounds: Used as a building block in the synthesis of various heterocyclic compounds and fluorescent dyes.
Catalysis: Employed in catalytic reactions to form complex organic molecules.
-
Biology
-
Medicine
-
Industry
Agrochemicals: Used in the synthesis of fungicides and insecticides.
Wirkmechanismus
The mechanism of action of 2-chloropyrimidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its inhibitory effect on COX-2 is attributed to the reduced expression of COX-2 mRNA . The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition of their activity.
Vergleich Mit ähnlichen Verbindungen
2-Chloropyrimidine hydrochloride can be compared with other halogenated pyrimidines, such as:
-
2-Bromopyrimidine
Similarity: Both are halogenated derivatives of pyrimidine.
Difference: 2-Bromopyrimidine is less reactive in nucleophilic substitution reactions compared to 2-chloropyrimidine.
-
2-Fluoropyrimidine
Similarity: Both undergo similar substitution reactions.
Difference: 2-Fluoropyrimidine is more reactive due to the higher electronegativity of fluorine.
-
2-Iodopyrimidine
Similarity: Both can participate in cross-coupling reactions.
Difference: 2-Iodopyrimidine is more reactive in cross-coupling reactions due to the larger atomic radius of iodine.
Conclusion
This compound is a valuable compound in various fields of scientific research and industry. Its unique reactivity and versatility make it an essential building block for the synthesis of novel compounds with diverse applications in chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
2-chloropyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2.ClH/c5-4-6-2-1-3-7-4;/h1-3H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBKAQDPMGBQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70991976 | |
| Record name | 2-Chloropyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70991976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71501-49-0 | |
| Record name | Pyrimidine, 2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71501-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloropyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70991976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloropyrimidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















